molecular formula C24H20F3N5O B612094 GSK2606414 CAS No. 1337531-36-8

GSK2606414

Cat. No.: B612094
CAS No.: 1337531-36-8
M. Wt: 451.4 g/mol
InChI Key: SIXVRXARNAVBTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK2606414 is a potent, selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key mediator of the unfolded protein response (UPR) during endoplasmic reticulum (ER) stress . Beyond its primary role in modulating PERK signaling, recent studies have identified additional mechanisms of action, including inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, which contributes to multidrug resistance (MDR) in cancer . Its ability to cross the blood-brain barrier (BBB) makes it a candidate for neurodegenerative disease research .

Preparation Methods

Synthetic Routes and Reaction Conditions: GSK2606414 is synthesized through a multi-step chemical process. The key steps involve the formation of the pyrrolopyrimidine core, followed by the introduction of the indolinyl and trifluoromethylphenyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: GSK2606414 primarily undergoes reactions typical of its functional groups, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolinyl group.

    Reduction: Reduction reactions can occur at the pyrrolopyrimidine core.

    Substitution: Substitution reactions are possible at the trifluoromethylphenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups .

Scientific Research Applications

GSK2606414 has a wide range of scientific research applications, including:

Mechanism of Action

GSK2606414 exerts its effects by selectively inhibiting the PERK enzyme. PERK is a key player in the unfolded protein response pathway, which is activated under conditions of endoplasmic reticulum stress. By inhibiting PERK, this compound prevents the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), thereby reducing protein synthesis and alleviating cellular stress. This mechanism is particularly relevant in conditions such as prion and Alzheimer’s diseases, where protein misfolding and aggregation are prominent .

Comparison with Similar Compounds

KU55933 (ABCG2 Inhibitor)

  • Mechanism : KU55933 is a selective ABCG2 inhibitor that reverses MDR by blocking drug efflux.
  • Efficacy : At 1 µM, KU55933 achieved a 7.63-fold reversal of doxorubicin resistance in ABCG2-overexpressing colorectal cancer cells, compared to 3.50-fold for GSK2606414 at the same concentration. However, this compound showed dose-dependent efficacy, reaching 10.11-fold reversal at 3 µM .

Table 1: IC50 Reversal of Doxorubicin in S1-M1-80 Vector Cells

Treatment IC50 (µM) Fold Reversal
Doxorubicin alone 11.92 1.00
+ KU55933 (1 µM) 1.56 7.63
+ this compound (1 µM) 3.40 3.50
+ this compound (3 µM) 1.18 10.11

Data sourced from cytotoxic assays in colorectal cancer models .

ISRIB (Integrated Stress Response Inhibitor)

  • Mechanism : ISRIB reverses translational repression by stabilizing phosphorylated eukaryotic initiation factor 2B (eIF2B).
  • Efficacy : In prion-diseased mice, both this compound and ISRIB restored protein synthesis and prevented neurodegeneration. However, ISRIB achieved only ~70% recovery of protein synthesis vs. ~100% with this compound .
  • Therapeutic Window : ISRIB’s partial inhibition of the UPR pathway reduces adverse effects compared to this compound’s broad PERK suppression .

Salubrinal (eIF2α Dephosphorylation Inhibitor)

  • Mechanism : Salubrinal enhances eIF2α phosphorylation, prolonging ER stress responses.
  • Contrast with this compound : In intracerebral hemorrhage (ICH) models, this compound reduced apoptosis markers (e.g., CHOP, caspase-12) by inhibiting PERK, whereas salubrinal exacerbated neuronal death by amplifying eIF2α signaling .

Sephin1 (PERK Pathway Modulator)

  • Mechanism : Sephin1 selectively inhibits a stress-induced phosphatase to prolong PERK activation.
  • Outcomes : In neurological disease models, this compound (50 mg/kg) failed to delay disease onset or improve survival, while Sephin1 initially showed promise but caused severe weight loss and mortality at higher doses .

Bortezomib (Proteasome Inhibitor)

  • Synergy : this compound enhanced bortezomib’s anti-myeloma effects by suppressing PERK-mediated pro-survival signals (e.g., ATF4), achieving synergistic apoptosis induction .

Key Research Findings

Multidrug Resistance Reversal

  • This compound increased intracellular accumulation of mitoxantrone and doxorubicin by 3–10-fold in ABCG2-overexpressing cells, restoring chemosensitivity .
  • Molecular docking confirmed stable binding to ABCG2’s hydrophobic pocket (PDB: 6vxi), with critical interactions at Val-401, Leu-405, and Phe-439 .

Neuroprotection

  • In Parkinson’s disease (PD) models, this compound reduced PERK phosphorylation, rescuing dopaminergic neurons from 6-OHDA toxicity .
  • Improved cognitive function in intermittent hypoxia (IH) models by suppressing CHOP and mitochondrial apoptosis pathways .

Bone Homeostasis

  • This compound inhibited osteoclast differentiation via PERK/NF-κB/MAPK pathways, increasing trabecular bone volume (BV/TV) by 25% in ovariectomized mice .

Limitations

  • Toxicity : Pancreatic atrophy and hyperglycemia at doses ≥50 mg/kg .
  • Variable Efficacy: No benefit in lung fibrosis or certain neurological models .

Biological Activity

GSK2606414 is a potent and selective inhibitor of the protein kinase R-like ER kinase (PERK), with a half-maximal inhibitory concentration (IC50) of approximately 0.4 nM. This compound has garnered significant attention due to its diverse biological activities, particularly in the context of cancer therapy and neuroprotection. The following sections detail the mechanisms of action, therapeutic implications, and specific case studies related to this compound.

This compound primarily functions by inhibiting the PERK pathway, which is crucial in the cellular response to endoplasmic reticulum (ER) stress. By blocking PERK activation, this compound modulates downstream signaling pathways that influence cell survival and apoptosis.

  • Inhibition of Apoptotic Pathways : this compound treatment has been shown to upregulate various apoptotic proteins while downregulating pro-apoptotic markers. For instance, it has been reported to elevate levels of anti-apoptotic proteins like Bcl-2 while reducing levels of Bax and caspase 3 in neurotoxic conditions induced by high glucose in neuronal cells (N2A) .
  • Impact on Cancer Cells : In cancer models, this compound has demonstrated efficacy in reversing apoptosis induced by other agents, such as the curcumin derivative WZ35 in CT26 colon cancer cells . Additionally, it has been shown to enhance the efficacy of reovirus infection in both two-dimensional (2D) and three-dimensional (3D) culture systems by altering host cell responses to viral-induced ER stress .

Therapeutic Implications

This compound's inhibition of PERK has implications for several diseases beyond cancer, including neurodegenerative disorders. Its ability to mitigate ER stress-related apoptosis positions it as a potential therapeutic agent in various contexts.

Table 1: Summary of Biological Activities of this compound

Activity Description References
NeuroprotectionAttenuates neurotoxic effects in N2A cells under high glucose conditions.
Cancer Cell Apoptosis ReversalReverses WZ35-induced apoptosis in CT26 colon cancer cells.
Enhanced Viral InfectionIncreases reovirus efficacy by modifying host cell response to ER stress.
Anti-cancer ActivityExhibits anti-proliferative effects in multiple myeloma cell lines.
Anti-parasitic ActivityShows promise against Toxoplasmosis and cutaneous leishmaniasis through PERK pathway targeting.

Case Studies and Research Findings

  • Neuroprotective Effects : A study highlighted that this compound significantly reduced markers of ER stress and apoptosis in neuronal cells exposed to high glucose levels. It inhibited the PERK-eIF2α-ATF4-CHOP signaling axis, demonstrating its potential for treating diabetic neuropathy .
  • Cancer Therapeutics : In multiple myeloma research, this compound was found to induce apoptosis through upregulation of TRAIL and TNFRSF6 proteins, suggesting its role as a novel therapeutic agent for hematological malignancies .
  • Viral Oncolysis : The compound was shown to enhance reovirus replication and protein expression in infected cells, indicating a potential strategy for combining virotherapy with PERK inhibition for improved cancer treatment outcomes .

Q & A

Basic Research Questions

Q. What is the mechanism of action of GSK2606414 in inhibiting PERK, and how selective is it compared to other kinases?

this compound is a potent, orally active inhibitor of PERK (protein kinase R-like endoplasmic reticulum kinase) with an IC50 of 0.4 nM. It binds directly to the kinase domain of PERK, as confirmed by X-ray crystallography, and inhibits autophosphorylation of its cytosolic domain. Selectivity profiling against 294 kinases revealed >100-fold selectivity for PERK over other kinases; only 20 kinases showed >85% inhibition at 10 µM . Researchers should validate PERK-specific effects using kinase activity panels or CRISPR-based PERK knockout controls.

Q. What are the recommended concentrations of this compound for in vitro studies, and how should treatment duration be optimized?

In cell-based assays, this compound is typically used at 0.01–50 µM, with PERK phosphorylation inhibition observed at ≥30 nM in A549 cells . Time-course experiments in ARPE-19 cells showed dose- and time-dependent effects on viability, with significant inhibition at 48–72 hours . For PERK pathway inhibition (e.g., p-eIF2α suppression), concentrations >0.5 µM are required to consistently downregulate downstream targets like CHOP and VEGF .

Q. How can researchers confirm PERK inhibition in cellular assays?

Key validation methods include:

  • Measuring phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α) via Western blotting .
  • Monitoring downstream markers like ATF4 and CHOP, though these may show paradoxical upregulation at low doses (e.g., 0.05–0.1 µM) due to incomplete pathway suppression .
  • Using PERK-specific siRNA or knockout models as comparative controls .

Advanced Research Questions

Q. How does this compound exhibit contradictory effects on apoptosis in different cellular models, and what methodological approaches can resolve these discrepancies?

this compound exacerbates ER stress-induced apoptosis in HCT116 cells but reduces it in SIL1-knockdown HeLa cells . This divergence likely stems from cell-type-specific stress thresholds and off-target effects (e.g., RIPK1 or KIT inhibition at >1 µM) . To resolve contradictions:

  • Use transcriptomic or proteomic profiling to identify context-dependent signaling crosstalk.
  • Titrate doses to maintain PERK selectivity (≤0.5 µM) and include off-target kinase inhibitors as controls .

Q. What strategies are recommended for validating PERK pathway inhibition by this compound in vivo, considering its pharmacokinetic properties?

In mouse xenograft models (e.g., BxPC3 pancreatic tumors), this compound is administered orally at 50–150 mg/kg, achieving dose-dependent tumor growth inhibition (20–59%) . Key considerations:

  • Monitor p-eIF2α levels in tumor tissues to confirm target engagement.
  • Assess brain penetration in neurodegenerative models, as this compound has moderate blood-brain barrier permeability .
  • Combine with ER stress inducers (e.g., tunicamycin) to amplify PERK-dependent phenotypes .

Q. How should researchers design experiments when this compound affects off-target kinases like KIT or RIPK1?

At concentrations >1 µM, this compound inhibits KIT (Kd = 664 ± 294 nM) and RIPK1, complicating data interpretation . Mitigation strategies include:

  • Using lower doses (≤0.5 µM) for PERK-specific studies.
  • Employing orthogonal PERK inhibitors (e.g., GSK2656157) or genetic tools (siRNA) to confirm phenotype reproducibility .
  • Profiling off-target kinase activity in parallel assays .

Q. What experimental paradigms are effective for studying this compound’s neuroprotective effects in neurodegenerative disease models?

In Parkinson’s disease models, this compound (10 mg/kg, oral) attenuates PERK/p-eIF2α/ATF4/CHOP signaling and improves mitochondrial function, preventing dopaminergic neuron loss . Methodological tips:

  • Use chronic dosing regimens to mimic therapeutic conditions.
  • Combine with proteostasis modulators (e.g., autophagy inducers) to enhance efficacy .
  • Avoid acute high-dose treatments, which may exacerbate ER stress in vulnerable neurons .

Q. Methodological Considerations

  • Dose Optimization : Always perform dose-response curves for p-PERK/p-eIF2α suppression and cell viability .
  • Off-Target Profiling : Screen against kinase panels at relevant concentrations .
  • In Vivo Validation : Include pharmacodynamic markers (e.g., PERK pathway proteins in target tissues) .

Properties

IUPAC Name

1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N5O/c1-31-12-18(21-22(28)29-13-30-23(21)31)15-5-6-19-16(11-15)7-8-32(19)20(33)10-14-3-2-4-17(9-14)24(25,26)27/h2-6,9,11-13H,7-8,10H2,1H3,(H2,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXVRXARNAVBTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337531-36-8
Record name 7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337531-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name GSK-2606414
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337531368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2606414
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPP2K6EFW8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.